Ethyl 2-[cyano(methyl)amino]acetate
Overview
Description
Ethyl 2-[cyano(methyl)amino]acetate is an organic compound that contains both a nitrile and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[cyano(methyl)amino]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium ethoxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[cyano(methyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can undergo condensation reactions, such as the Knoevenagel condensation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of a base like piperidine.
Major Products
Substitution: Formation of substituted amides or esters.
Condensation: Formation of α,β-unsaturated esters.
Scientific Research Applications
Ethyl 2-[cyano(methyl)amino]acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of heterocyclic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules.
Material Science: Used in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[cyano(methyl)amino]acetate involves its functional groups. The nitrile group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Ethyl (hydroxyimino)cyanoacetate
Uniqueness
Ethyl 2-[cyano(methyl)amino]acetate is unique due to the presence of both a nitrile and an ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
ethyl 2-[cyano(methyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQCCOWORNOSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289408 | |
Record name | ethyl n-cyano-n-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-40-2 | |
Record name | NSC60693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl n-cyano-n-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL N-CYANO-N-METHYLAMINOACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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